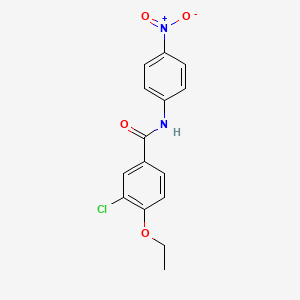
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide, also known as CENB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CENB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide exerts its therapeutic effects by binding to specific targets in the body, including enzymes and receptors. For example, this compound inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This compound also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the activity of specific enzymes that are involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
実験室実験の利点と制限
One advantage of using 3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide in lab experiments is its potent anticancer and anti-inflammatory effects, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide, including the development of more potent and selective derivatives, the investigation of its potential as a treatment for other diseases, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
合成法
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide can be synthesized using various methods, including the reaction of 3-chloro-4-ethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloro-4-ethoxyaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer's disease. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-14-8-3-10(9-13(14)16)15(19)17-11-4-6-12(7-5-11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSTWAMQRHHQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)

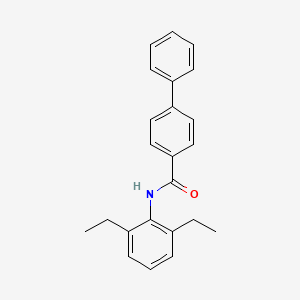
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
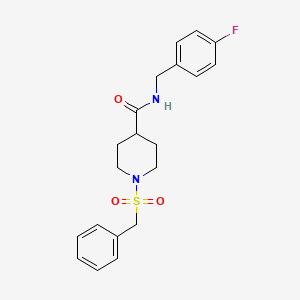
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
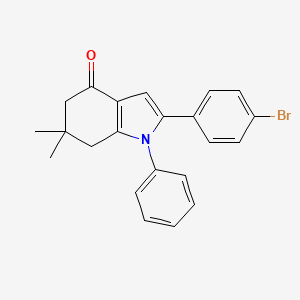
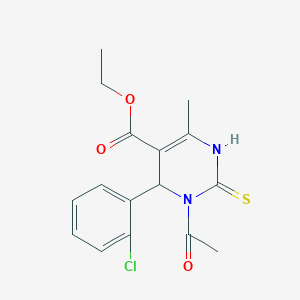
![ethyl 4-[(2-hydroxypropyl)amino]-8-methoxy-3-quinolinecarboxylate](/img/structure/B4938879.png)
![1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4938892.png)
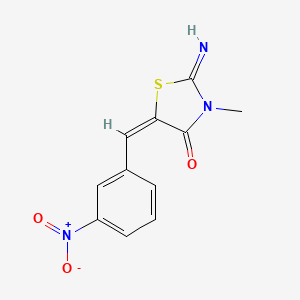
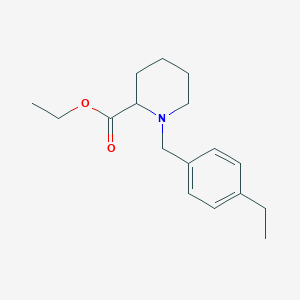
![1-cyclohexyl-2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4938906.png)
